4-((4-Iodophenoxy)methyl)benzonitrile
Description
4-((4-Iodophenoxy)methyl)benzonitrile is a benzonitrile derivative featuring a 4-iodophenoxymethyl substituent.
Properties
Molecular Formula |
C14H10INO |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10INO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2 |
InChI Key |
CPYHJSBXYDELRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Benzonitrile derivatives are highly tunable through substituent modifications. Key analogs include:
- 4-((1H-Indol-3-yl)methyl)benzonitrile (3a) : Contains an indole moiety, introducing hydrogen-bonding capabilities and aromaticity. Synthesized via photoredox catalysis with 82% yield, this compound demonstrates higher synthetic efficiency compared to derivatives with methoxy or dimethoxy groups (e.g., 3e: 41% yield) .
- 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile : Features a basic piperazine group, enhancing solubility in polar solvents. Safety data (GHS compliance) are available for this compound, emphasizing the importance of substituents in toxicity profiles .
- 4-[4-Bromo-3-(oxanyloxymethyl)phenoxy]benzonitrile: A brominated analog used as a Crisaborole intermediate. The bromine atom provides a handle for further functionalization, similar to iodine in the target compound .
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile : A chlorinated derivative with a hydroxymethyl group, offering both steric bulk and polarity .
Its large atomic radius may also influence crystal packing and spectroscopic properties.
Physical and Spectroscopic Properties
Notes:
- The iodine atom increases molecular weight significantly (~351.2 vs. ~246.3 for indole analogs).
- Iodine’s polarizability may enhance intermolecular interactions in solid-state structures.
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